2-[(E)-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-4-bromo-6-chlorophenol
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Overview
Description
2-(1,3-BENZOXAZOL-2-YL)-4-[(E)-[(5-BROMO-3-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENOL is a complex organic compound that features a benzoxazole ring fused with a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-BENZOXAZOL-2-YL)-4-[(E)-[(5-BROMO-3-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENOL typically involves multi-step organic reactions. One common method includes the condensation of 2-aminophenol with 2-bromo-3-chlorobenzaldehyde under acidic conditions to form the intermediate benzoxazole derivative. This intermediate is then reacted with 5-bromo-3-chloro-2-hydroxybenzaldehyde in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-BENZOXAZOL-2-YL)-4-[(E)-[(5-BROMO-3-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENOL undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinone derivatives.
Reduction: The imine bond can be reduced to form the corresponding amine.
Substitution: Halogen atoms (bromo and chloro) can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1,3-BENZOXAZOL-2-YL)-4-[(E)-[(5-BROMO-3-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENOL has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(1,3-BENZOXAZOL-2-YL)-4-[(E)-[(5-BROMO-3-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENOL involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell death.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-BENZOXAZOL-2-YL)PHENOL: Lacks the bromo and chloro substituents, resulting in different chemical reactivity and biological activity.
2-(1,3-BENZOXAZOL-2-YL)-4-AMINOPHENOL: Contains an amino group instead of the imine linkage, leading to different pharmacological properties.
Uniqueness
2-(1,3-BENZOXAZOL-2-YL)-4-[(E)-[(5-BROMO-3-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENOL is unique due to its combination of halogen substituents and the imine linkage, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C20H12BrClN2O3 |
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Molecular Weight |
443.7 g/mol |
IUPAC Name |
2-[[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]iminomethyl]-4-bromo-6-chlorophenol |
InChI |
InChI=1S/C20H12BrClN2O3/c21-12-7-11(19(26)15(22)8-12)10-23-13-5-6-17(25)14(9-13)20-24-16-3-1-2-4-18(16)27-20/h1-10,25-26H |
InChI Key |
MDKGJFFPBGMVRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)N=CC4=C(C(=CC(=C4)Br)Cl)O)O |
Origin of Product |
United States |
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